[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol
Overview
Description
“[5-Chloro-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-methanol” is a complex organic compound. It is a component of enhanced chemiluminescence enzyme-linked immunosorbent assay (ELISA) kits, used for the detection of minute amounts of various substances such as proteins . It is also known to be irritating to eyes, respiratory system, and skin .
Synthesis Analysis
The synthesis of this compound involves a series of reactions to produce new pyrazole derivatives . The synthesis of similar compounds involves a Vilsmeier reaction of 1H-pyrazol-5 (4H)-one under different reaction conditions . The synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a similar compound, was prepared under Vilsmeyer conditions in which chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The molecular structure of this compound is determined by X-ray diffraction method . The crystal structure of a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction method .Chemical Reactions Analysis
The chemical reactivity of this compound is significant. For instance, 5-chloropyrazole-4-carboxaldehydes are important intermediates for the synthesis of a variety of otherwise difficult to obtain, synthetically useful, and novel heterocyclic systems . The title compound was prepared in a series of syntheses to produce new pyrazole derivatives .Scientific Research Applications
Synthesis Methods and Chemical Properties : A study by Trilleras et al. (2013) explored the ultrasonics-promoted synthesis of pyrazole derivatives, including those related to the compound . They highlighted advantages like shorter reaction times and good yields. Similarly, G. Sun et al. (2017) detailed the synthesis and crystal structure of a closely related compound, providing insights into its chemical properties.
Potential Biological Activities : The research by Ravula et al. (2016) on novel pyrazoline derivatives, which include compounds structurally similar to the one , showed promising anti-inflammatory and antibacterial properties. Kumar et al. (2012) also synthesized pyrazoline derivatives with notable antimicrobial activity.
Molecular Docking and Quantum Chemical Calculations : A study by Viji et al. (2020) utilized molecular docking and quantum chemical calculations to analyze the properties of a similar pyrazole derivative, which could inform the understanding of the compound's molecular interactions and potential bioactivity.
Crystallographic Analysis : The work of Trilleras et al. (2005) and Vyas et al. (2012) focused on the crystallographic analysis of related pyrazole compounds, providing insights into their structural properties and stability.
Herbicidal and Insecticidal Activities : Wang et al. (2015) investigated N-phenylpyrazolyl aryl methanones derivatives, similar in structure to the compound , and found them to exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The compound is a highly versatile intermediate for the synthesis of thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions . It is being tested and clinically evaluated as a potential new drug . The medicinal properties of indazole, a similar compound, are being explored for the treatment of various pathological conditions .
Properties
IUPAC Name |
[5-chloro-3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O/c17-12-8-6-11(7-9-12)15-14(10-21)16(18)20(19-15)13-4-2-1-3-5-13/h1-9,21H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNSPVMYCDHHAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190630 | |
Record name | 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55828-93-8 | |
Record name | 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55828-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801190630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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